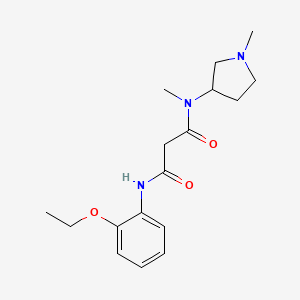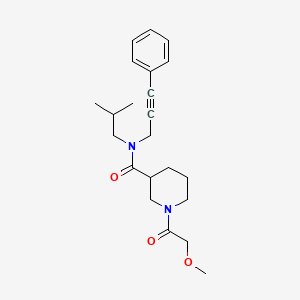![molecular formula C19H24N2O3 B3805911 1-(methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide](/img/structure/B3805911.png)
1-(methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide
Overview
Description
1-(Methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide is a complex organic compound that features a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the methoxymethyl and cyclobutane carboxamide groups. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
1-(Methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biological probe or as a lead compound for drug discovery.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for pharmaceutical research.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methoxymethyl-8-hydroxyquinoline: This compound is similar in structure but lacks the cyclobutane carboxamide group.
5-Propoxymethyl-8-hydroxyquinoline: Another quinoline derivative with a different alkyl group.
5-Hydroxymethyl-8-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxymethyl group.
Uniqueness
1-(Methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide is unique due to its combination of a methoxymethyl group, a quinoline derivative, and a cyclobutane carboxamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(methoxymethyl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(18(22)19(13-23-2)9-5-10-19)12-14-7-8-16(24-3)17-15(14)6-4-11-20-17/h4,6-8,11H,5,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWAQPDYAXSCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=C(C=C1)OC)C(=O)C3(CCC3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3805834.png)
![3-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3805849.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B3805856.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B3805857.png)
![8-{2-[(4-methoxyphenyl)amino]-2-methylpropanoyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3805864.png)
![N,N-diethyl-2-[4-[2-(2-methoxyethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide](/img/structure/B3805872.png)
![(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B3805891.png)
![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3805899.png)

![1-(cyclopentylcarbonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3805912.png)
![4-isopropyl-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B3805920.png)

![methyl 1-{3-[4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B3805934.png)
![3-{4-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-4-oxobutyl}-1H-indole](/img/structure/B3805940.png)
